molecular formula C17H14FN3O2S B5739294 N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE

N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE

Cat. No.: B5739294
M. Wt: 343.4 g/mol
InChI Key: UZCXGIBFDYIYKW-UHFFFAOYSA-N
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Description

N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE is a complex organic compound with the molecular formula C21H17FN2O3 This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl group, and a thiazole ring

Properties

IUPAC Name

[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-11-8-6-10(7-9-11)14(22)15-16(19)21-17(24-15)20-13-5-3-2-4-12(13)18/h2-9H,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCXGIBFDYIYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.

    Attachment of the Methoxybenzoyl Group: The final step involves the acylation reaction to attach the methoxybenzoyl group to the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide
  • 2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide

Uniqueness

N2-(2-FLUOROPHENYL)-5-(4-METHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE is unique due to the combination of its fluorophenyl, methoxybenzoyl, and thiazole groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

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